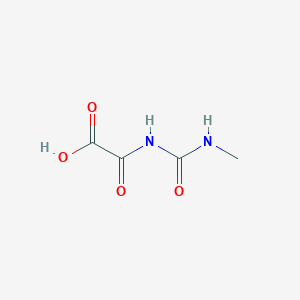
5-N-Methyloxaluric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-N-Methyloxaluric acid is a N-acylurea and a monocarboxylic acid.
常见问题
Basic Research Questions
Q. What are the established synthetic pathways for 5-N-Methyloxaluric acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves methylating oxaluric acid derivatives under controlled pH and temperature. Key variables include solvent choice (e.g., aqueous vs. organic), catalyst type (e.g., acid/base), and reaction time. For reproducibility, document intermediates using HPLC or NMR and optimize conditions via fractional factorial design .
Q. How is this compound characterized to confirm structural purity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Verify methyl group integration at ~3.1 ppm and carbonyl signals.
- FT-IR : Confirm C=O stretching (1700–1750 cm⁻¹) and N-H bonds.
- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺).
Cross-reference with reference databases (e.g., SciFinder) and report purity via elemental analysis .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Monitor degradation via TLC or LC-MS. Store in amber vials with desiccants, and avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from assay conditions (pH, substrate concentration) or compound purity. Replicate studies using standardized protocols (e.g., OECD guidelines) and perform meta-analyses to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence-based assays) .
Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes like xanthine oxidase. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Compare results with QSAR models to prioritize in vitro testing .
Q. How should researchers design experiments to elucidate the compound’s metabolic pathways?
- Methodological Answer : Employ isotope-labeled (¹³C or ²H) this compound in hepatocyte incubations. Analyze metabolites via UPLC-QTOF-MS and map pathways using software (e.g., MetaboAnalyst). Include negative controls and enzyme inhibitors (e.g., CYP450 inhibitors) to identify key metabolic enzymes .
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/ED₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test and report confidence intervals for robustness .
Q. Data and Literature Analysis
Q. How can systematic reviews address gaps in the mechanistic understanding of this compound?
- Methodological Answer : Follow PRISMA guidelines to screen literature from PubMed, Web of Science, and Scopus. Use MeSH terms (e.g., "oxaluric acid derivatives/pharmacology") and Boolean operators. Extract data into standardized templates and assess bias via ROBIS tool. Synthesize findings to propose unified mechanisms 16.
05 文献检索Literature search for meta-analysis02:58
Q. What frameworks are used to evaluate the ecological impact of this compound in environmental toxicity studies?
- Methodological Answer : Conduct OECD 201/202 tests for algal and Daphnia toxicity. Model bioaccumulation potential using EPI Suite and compare with REACH thresholds. Integrate LC₅₀ data into probabilistic risk assessments (Monte Carlo simulations) .
Q. Contradiction and Conflict Resolution
Q. How should researchers reconcile conflicting reports on the compound’s solubility profile?
- Methodological Answer : Discrepancies may stem from measurement techniques (shake-flask vs. potentiometric). Standardize methods using USP guidelines and validate with multiple solvents (water, DMSO, ethanol). Report Hansen solubility parameters and temperature dependencies .
Q. What strategies mitigate reproducibility issues in this compound’s synthetic protocols?
属性
分子式 |
C4H6N2O4 |
|---|---|
分子量 |
146.1 g/mol |
IUPAC 名称 |
2-(methylcarbamoylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C4H6N2O4/c1-5-4(10)6-2(7)3(8)9/h1H3,(H,8,9)(H2,5,6,7,10) |
InChI 键 |
APOPSBQCJFDMQQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)C(=O)O |
规范 SMILES |
CNC(=O)NC(=O)C(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















